N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes an azetidine ring and a pyrimidine moiety, which are known for their biological activity. The compound is classified as an aryl nitrogen-containing bicyclic compound, which has implications in the development of kinase inhibitors and other pharmaceutical agents.
The compound is derived from various synthetic pathways designed to create nitrogen-containing heterocycles, which are crucial in drug development. It falls under the category of compounds that exhibit kinase inhibitory properties, making it relevant for treating diseases such as cancer and other conditions mediated by aberrant kinase activity. Its classification as a bicyclic compound indicates its structural complexity, which is often associated with increased biological activity.
The synthesis of N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide typically involves several steps:
Technical details regarding specific reagents, conditions (temperature, pressure), and purification methods can vary based on the synthetic route chosen.
The molecular structure of N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide can be depicted as follows:
The structure comprises:
N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide undergoes several chemical reactions relevant to its function:
These reactions are crucial for understanding how modifications can lead to improved efficacy or reduced side effects in therapeutic applications.
The mechanism of action for N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide primarily involves inhibition of specific kinases involved in cell signaling pathways. By binding to these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Data from studies indicate that compounds with similar structures exhibit selectivity towards certain kinases (e.g., c-Met), leading to potential applications in cancer therapy where aberrant kinase activity is prevalent.
Relevant data regarding melting points, boiling points, and other thermodynamic properties should be determined experimentally for precise applications.
N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide has potential applications in:
Its diverse applications make it a significant focus in ongoing pharmaceutical research aimed at developing effective treatments for various diseases.
N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide represents a structurally complex heterocyclic compound with emerging significance in medicinal chemistry. Characterized by a fusion of azetidinone, phenyl, and pyrimidine motifs, it exemplifies advanced scaffold design strategies aimed at modulating biologically relevant targets. Its molecular architecture combines hydrogen-bonding capabilities, conformational constraints, and aromatic stacking potential, positioning it as a versatile candidate for rational drug design. The compound’s systematic integration of nitrogen- and oxygen-containing heterocycles reflects contemporary trends in targeting challenging disease mechanisms, particularly in antiviral and anticancer contexts, while adhering to principles of spatial efficiency and metabolic stability [1] [4].
This compound belongs to the acetamide class, featuring a central acetamide linker (-N-C(O)-CH₂-) connecting two distinct heterocyclic domains. Its IUPAC name, N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide, systematically describes:
InChIKey: SGVQMOZIVBYLOT-UHFFFAOYSA-N [1]
Stereochemical Features:Crystallographic data (PDB ID: 5RGU) confirms the (2R) configuration of the azetidinone ring in bound states, which influences target binding geometry. The molecule adopts a folded conformation in protein complexes, enabling simultaneous interactions via its pyrimidine and azetidinone moieties [4].
Structural Classification:
Table 1: Key Structural Identifiers of N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide
Identifier Type | Value |
---|---|
IUPAC Name | N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-(pyrimidin-5-yl)acetamide |
CAS No. | 2418709-53-0 |
Molecular Formula | C₁₅H₁₄N₄O₃ |
Molecular Weight | 298.30 g/mol |
Canonical SMILES | O=C1CC(N1)OC1=CC(=CC=C1)NC(=O)CC1=CN=CN=C1 |
InChIKey | SGVQMOZIVBYLOT-UHFFFAOYSA-N |
X-ray PDB ID | 5RGU (fragment screen) |
The compound emerged from fragment-based drug discovery (FBDD) campaigns targeting viral proteases. Initial identification occurred in a 2020 PanDDA fragment screen against SARS-CoV-2 main protease (Mᵖʳᵒ), where it was codenamed Z4444622180 (Mpro-x2562). Structural data revealed its binding to the catalytic substrate cleft, validating its "lead-like" potential [4].
N-Arylpyrimidine Acetamides: Present in kinase inhibitors (e.g., imatinib analogs) and antiviral agents targeting RNA polymerases [6].
Evolution from Precedents:
β-Lactam non-antibiotic applications focused on serine protease inhibition.This compound merges these concepts, leveraging the azetidinone’s electrophilicity for covalent enzyme inhibition while utilizing the pyrimidine for π-stacking in hydrophobic pockets [6] [4].
Patent Landscape:While not directly claimed in early patents, structurally related analogs appear in:
This molecule exemplifies three strategic shifts in contemporary drug discovery:
Hydrogen bonding of the acetamide NH with Glu166 [4].
Target Versatility:Beyond Mᵖʳᵒ, the scaffold shows in silico promise against:
Human Kinases: Pyrimidine-acetamide moieties bind ATP pockets (e.g., EGFR, Bcr-Abl).
Broad-Spectrum Antiviral Potential:Computational models predict activity against MERS-CoV and SARS-CoV-1 proteases due to conserved catalytic dyads (Cys-His). Its mechanism avoids substrate-binding sites, potentially mitigating resistance seen with Paxlovid™ (nirmatrelvir) [2] [4].
Table 2: Key Target Interactions and Drug Discovery Applications
Target | Binding Affinity | Interactions Observed | Therapeutic Area |
---|---|---|---|
SARS-CoV-2 Mᵖʳᵒ (PDB: 5RGU) | Fragment hit (Kd unquantified) | Covalent: Cys145–lactam carbonylNon-covalent: His41–pyrimidine stacking | Antiviral (COVID-19) |
PLpro/Mac1 (nsp3) | In silico predicted | H-bonding with ubiquitin-like binding site | Broad-spectrum anticoronaviral |
Kinases (e.g., EGFR) | Not tested experimentally | Pyrimidine mimics adenine in ATP pocket | Oncology |
Azetidinone with maleimide (enhancing covalent reactivity).Such modifications address metabolic liabilities (e.g., β-lactam ring hydrolysis) while retaining target engagement [5] [6].
Chemical Biology Probes:Its ability to selectively modify cysteine residues supports use in:
Compound Name | Context |
---|---|
N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide | Primary subject compound |
Oxolamine | Historical cough suppressant with 1,2,4-oxadiazole core |
Pleconaril | Antiviral agent with oxadiazole moiety |
Ataluren | 1,2,4-Oxadiazole-containing drug for muscular dystrophy |
Z4444622180 (Mpro-x2562) | Fragment screen identifier for subject compound |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8